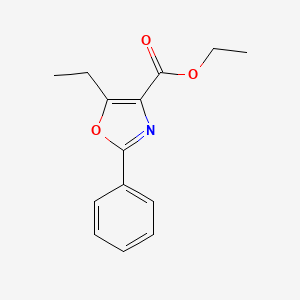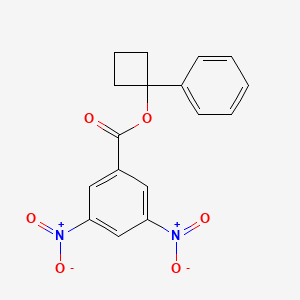
(1-Phenylcyclobutyl) 3,5-dinitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Phenylcyclobutyl) 3,5-dinitrobenzoate is an organic compound that combines a phenylcyclobutyl group with a 3,5-dinitrobenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenylcyclobutyl) 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 1-phenylcyclobutanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorous pentachloride (PCl₅) to form the corresponding acyl chloride, which then reacts with the alcohol to form the ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(1-Phenylcyclobutyl) 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,5-dinitrobenzoic acid and 1-phenylcyclobutanol.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (HNO₃ and H₂SO₄) for nitration; halogenating agents (e.g., Br₂) for halogenation.
Major Products Formed
Hydrolysis: 3,5-dinitrobenzoic acid and 1-phenylcyclobutanol.
Reduction: 3,5-diaminobenzoate derivatives.
Substitution: Various substituted phenylcyclobutyl 3,5-dinitrobenzoates.
科学的研究の応用
(1-Phenylcyclobutyl) 3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: Studied for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the development of materials with specific optical and electronic properties.
作用機序
The mechanism of action of (1-Phenylcyclobutyl) 3,5-dinitrobenzoate involves its interaction with biological targets, such as enzymes and cellular membranes. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can disrupt cellular processes. Additionally, the phenylcyclobutyl moiety can interact with hydrophobic regions of proteins and membranes, affecting their function .
類似化合物との比較
Similar Compounds
3,5-Dinitrobenzoic acid: A precursor in the synthesis of (1-Phenylcyclobutyl) 3,5-dinitrobenzoate.
Ethyl 3,5-dinitrobenzoate: Similar structure but with an ethyl group instead of a phenylcyclobutyl group.
Propyl 3,5-dinitrobenzoate: Similar structure but with a propyl group instead of a phenylcyclobutyl group.
Uniqueness
This compound is unique due to the presence of the phenylcyclobutyl group, which imparts distinct steric and electronic properties to the molecule. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
18592-80-8 |
|---|---|
分子式 |
C17H14N2O6 |
分子量 |
342.30 g/mol |
IUPAC名 |
(1-phenylcyclobutyl) 3,5-dinitrobenzoate |
InChI |
InChI=1S/C17H14N2O6/c20-16(12-9-14(18(21)22)11-15(10-12)19(23)24)25-17(7-4-8-17)13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8H2 |
InChIキー |
MFGITMZHASGRQN-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C2=CC=CC=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)benzonitrile](/img/structure/B13986762.png)
![Ethanone, 1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B13986769.png)
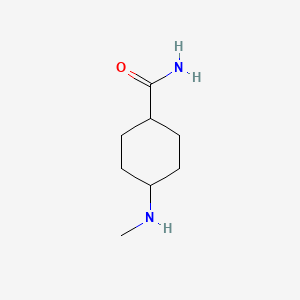

![2-Pyridinebutanenitrile,a-methyl-a-[2-(2-pyridinyl)ethyl]-](/img/structure/B13986790.png)

![2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid](/img/structure/B13986803.png)
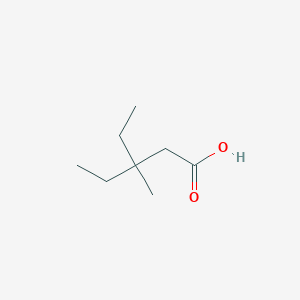
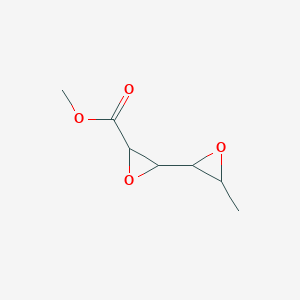
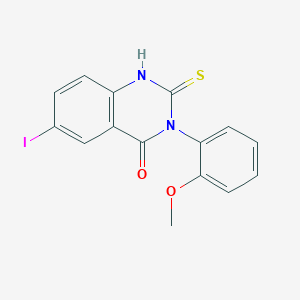
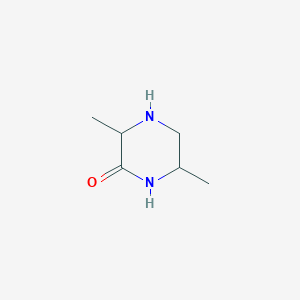
![7H-pyrrolo[2,3-d]pyrimidine-5-carbothioamide, 7-beta-d-ribofuranosyl-](/img/structure/B13986834.png)
